![molecular formula C12H9Cl3N2OS B2606884 4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine CAS No. 339275-97-7](/img/structure/B2606884.png)
4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine, also known as 4-CBDMS, is a synthetic compound used in laboratory experiments. It is a member of the pyrimidine family of compounds, which are derivatives of pyrimidine, a six-membered heterocyclic aromatic organic compound. 4-CBDMS has been used in a variety of scientific research applications due to its unique properties, including its ability to bind to certain proteins and its ability to interact with other molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Novel 4-thiopyrimidine derivatives, including structures related to 4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine, have been synthesized and characterized. These compounds have different substituents at the pyrimidine ring and their molecular structures were studied using single-crystal X-ray diffraction, revealing significant differences in hydrogen-bond interactions (Stolarczyk et al., 2018).
Chemiluminescence Studies
- Sulfanyl-substituted bicyclic dioxetanes, related to the chemical structure of this compound, have been synthesized and their base-induced chemiluminescence was studied. These studies provide insights into the light-emitting properties of these compounds under specific conditions (Watanabe et al., 2010).
Antimicrobial Activity
- Pyrimidine derivatives, which are structurally related to this compound, have been synthesized and tested for their antibacterial and antifungal activities. These studies contribute to understanding the potential antimicrobial applications of such compounds (Al-Masoudi et al., 2015).
Antiviral Activity
- Research on 2,4-diamino-6-hydroxypyrimidines substituted at position 5, closely related to this compound, showed significant inhibitory activity against retrovirus replication in cell culture. This highlights the potential antiviral applications of these compounds (Hocková et al., 2003).
Synthesis Innovation for Industrial Applications
- The synthesis of 2-amino-4-methoxypyrimidine, a compound structurally related to this compound, has been optimized for industrial production. This innovation focuses on lower costs, easier processes, and higher yields, which are crucial for large-scale applications (Ju Xiu-lian, 2009).
Fungicidal Activity
- Aryl ethers of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives, closely resembling the target compound, have been synthesized and tested for their fungicidal activity. This research contributes to the development of new fungicides (Erkin et al., 2016).
Herbicidal Activity
- Research on deuterium-substituted 2-pyrimidinyloxy-N-arylbenzylamines, which are structurally related to this compound, has provided valuable insights into their use as herbicides. This study is significant for understanding the herbicidal properties of such compounds (Yang Zheng-mi, 2014).
Eigenschaften
IUPAC Name |
4-chloro-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2OS/c1-18-10-5-16-12(17-11(10)15)19-6-7-2-3-8(13)9(14)4-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGCYJGOFZYJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)SCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

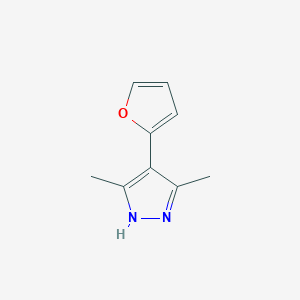

![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone](/img/structure/B2606809.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2606810.png)
![Methyl 4-(2-((6-allyl-7-oxo-2-(piperidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2606811.png)

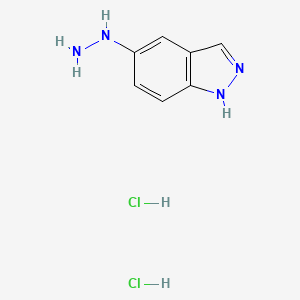
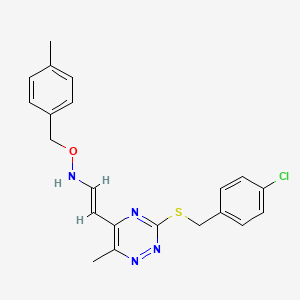
![3,4-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2606816.png)
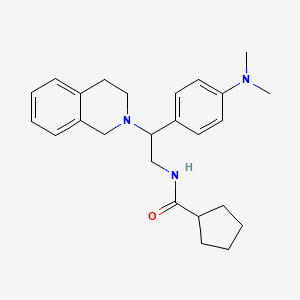
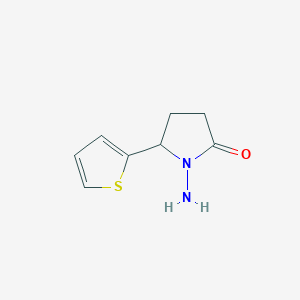
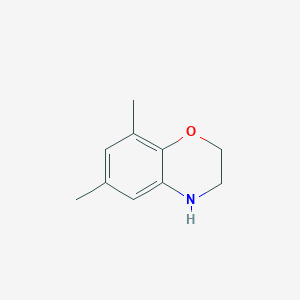
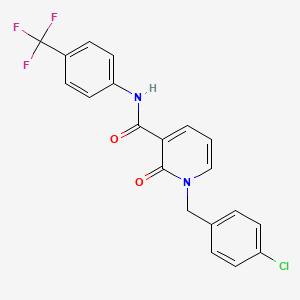
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2606823.png)